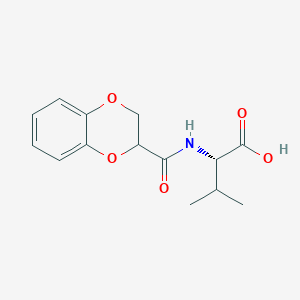

(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid

Übersicht

Beschreibung

(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid is a complex organic compound featuring a benzodioxin ring fused with an amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Enzymatic synthesis using engineered enzymes, such as Candida antarctica lipase B, has been explored to achieve high enantioselectivity and efficiency . This method is particularly advantageous for producing chiral compounds with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The benzodioxin ring can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can target the formamido group or the benzodioxin ring, leading to different products.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formamido group or the benzodioxin ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Benzodioxane derivatives have shown promising anticancer properties. For instance, studies have indicated that certain analogs display significant anti-inflammatory and anticancer activities by modulating pathways such as the p38α MAPK pathway, which is crucial in cancer progression . The structural modifications in the benzodioxane framework can enhance these effects.

- Anti-inflammatory Properties :

-

Neuroprotective Effects :

- Some studies suggest that benzodioxane derivatives may possess neuroprotective properties. This application is particularly relevant for developing treatments for neurodegenerative diseases where inflammation plays a significant role.

Pharmacological Insights

-

Mechanism of Action :

- The mechanism by which this compound exerts its effects likely involves interaction with specific biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Further research is needed to elucidate these mechanisms fully.

- Structure-Activity Relationship (SAR) :

Case Study 1: Synthesis and Characterization

A study focused on synthesizing a library of 1,4-benzodioxane derivatives showed that modifying the core structure could yield compounds with enhanced anticancer properties. The synthesized compounds were characterized using various spectroscopic techniques (FTIR, NMR) to confirm their structures and assess their biological activities .

Case Study 2: In Vivo Studies

In vivo studies involving benzodioxane derivatives have demonstrated their potential as therapeutic agents against prostate cancer. These studies highlighted the importance of further investigation into dosage and delivery methods to maximize therapeutic efficacy while minimizing side effects.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism by which (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzodioxin derivatives and amino acid conjugates, such as:

- 2,3-dihydro-1,4-benzodioxane

- N-substituted benzodioxin derivatives

- Benzofuran derivatives

Uniqueness

What sets (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid apart is its specific combination of a benzodioxin ring with an amino acid derivative, providing unique structural and functional properties. This combination enhances its potential for selective interactions with biological targets and its versatility in chemical synthesis .

Biologische Aktivität

(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps starting from readily available precursors. The general synthetic route includes the formation of the benzodioxane moiety followed by amide bond formation with 3-methylbutanoic acid.

Synthetic Route Overview

- Formation of Benzodioxane : Starting from gallic acid, various benzodioxane derivatives can be synthesized through cyclization reactions.

- Amidation : The benzodioxane derivative is then reacted with 3-methylbutanoic acid to form the target compound through an amide coupling reaction.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its enzyme inhibitory potential and anti-inflammatory properties.

Enzyme Inhibition

Recent studies have demonstrated that compounds related to this compound exhibit significant inhibitory effects on key enzymes associated with metabolic disorders:

- α-glucosidase Inhibition : Compounds derived from the benzodioxane structure have shown promising results in inhibiting α-glucosidase, an enzyme implicated in carbohydrate metabolism and type 2 diabetes management .

- Acetylcholinesterase Inhibition : The same class of compounds has also been evaluated for their ability to inhibit acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

Anti-inflammatory Activity

Analogous compounds have been reported to possess anti-inflammatory properties. For instance, a study highlighted that a 1,4-benzodioxane derivative demonstrated notable anti-inflammatory activity through modulation of pro-inflammatory cytokines in vitro . The structure-activity relationship indicated that specific substitutions on the benzodioxane ring enhance this activity.

Case Studies

Several case studies provide insights into the biological efficacy of this compound and its analogs.

- Study on Type 2 Diabetes : A study investigated the effect of a series of benzodioxane derivatives on glucose metabolism in diabetic rats. Results indicated that these compounds significantly reduced blood glucose levels and improved insulin sensitivity .

- Alzheimer's Disease Model : In another study involving a mouse model for Alzheimer's disease, treatment with a related compound led to improved cognitive function and reduced amyloid plaque formation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Benzodioxane Ring | Enhances enzyme inhibition |

| Formamide Group | Increases interaction with target enzymes |

| Methyl Group at C3 | Modulates lipophilicity and bioavailability |

Eigenschaften

IUPAC Name |

(2S)-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-8(2)12(14(17)18)15-13(16)11-7-19-9-5-3-4-6-10(9)20-11/h3-6,8,11-12H,7H2,1-2H3,(H,15,16)(H,17,18)/t11?,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPKRXAQQHHLFI-KIYNQFGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.